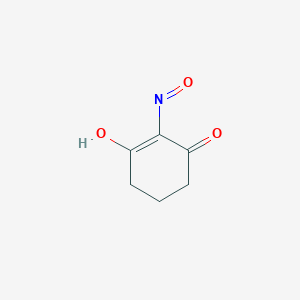![molecular formula C24H48O3 B14349097 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 93177-23-2](/img/structure/B14349097.png)
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes an octadecyloxy group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin to form an intermediate, which is then reacted with allyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Studied for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
作用機序
The mechanism of action of 1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a potential candidate for drug delivery and therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(Hexadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 1-(Octadecyloxy)-3-[(but-2-en-1-yl)oxy]propan-2-ol
Uniqueness
1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to its specific combination of long-chain alkyl and allyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds, such as in surfactants and emulsifiers.
特性
CAS番号 |
93177-23-2 |
|---|---|
分子式 |
C24H48O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
1-octadecoxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23-24(25)22-26-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
InChIキー |
YRMFIFJIHMZSEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
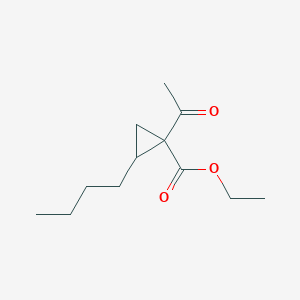

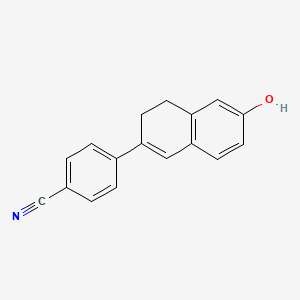
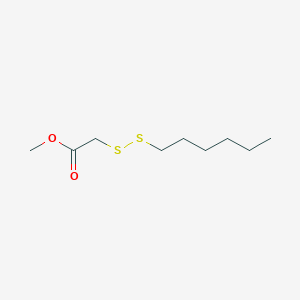
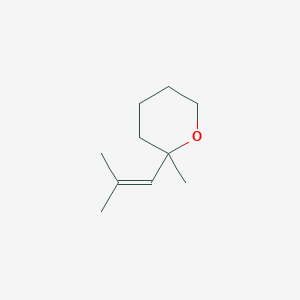
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
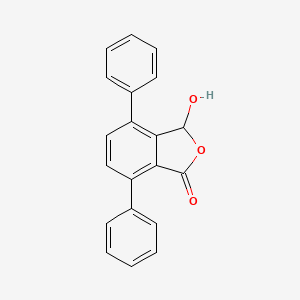
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
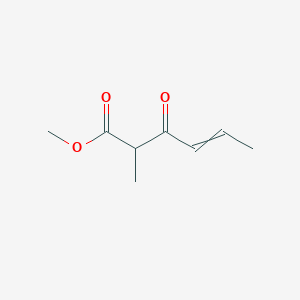
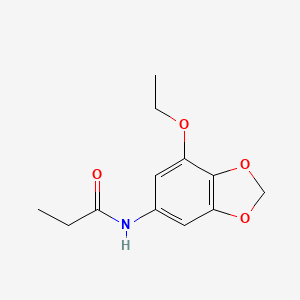
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
